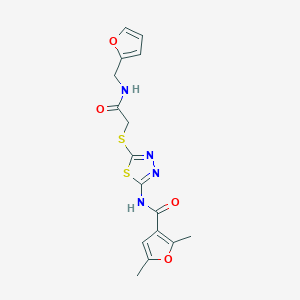![molecular formula C13H14ClFO B2487209 1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane CAS No. 2287299-53-8](/img/structure/B2487209.png)
1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[111]pentane is a synthetic organic compound that belongs to the class of bicyclo[111]pentanes These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane typically involves multiple steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through [1+1+1] cycloaddition reactions or other cyclization methods.
Introduction of the chloromethyl group: This step often involves chloromethylation reactions using reagents like formaldehyde and hydrochloric acid.
Attachment of the fluoro-methoxyphenyl group: This can be done through nucleophilic substitution reactions, where a suitable fluoro-methoxyphenyl precursor reacts with the bicyclo[1.1.1]pentane core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The fluoro-methoxyphenyl group can be reduced under specific conditions.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of fluoro-methoxyphenylcarboxylic acid.
Reduction: Formation of fluoro-methoxyphenylmethane.
Substitution: Formation of various substituted bicyclo[1.1.1]pentanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[11
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential use in drug development due to its unique structure.
Industry: Use in materials science for the development of new polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane would depend on its specific application. In biochemical contexts, it might interact with molecular targets such as enzymes or receptors, altering their activity. The bicyclo[1.1.1]pentane core could provide a rigid scaffold that influences the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane:
1-(Chloromethyl)-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane: Similar but lacks the fluoro group, which could affect its chemical properties.
1-(Chloromethyl)-3-(3-fluorophenyl)bicyclo[1.1.1]pentane: Similar but lacks the methoxy group, which could influence its solubility and reactivity.
Uniqueness
1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[11
Eigenschaften
IUPAC Name |
1-(chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO/c1-16-11-3-2-9(4-10(11)15)13-5-12(6-13,7-13)8-14/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGCZKCGASVTLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C23CC(C2)(C3)CCl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-ethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487126.png)
![ETHYL 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-3-CARBOXYLATE](/img/structure/B2487127.png)
![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2487128.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487130.png)
![Tetrahydro-1H,4H-3a,6a-(methanooxymethano)cyclopenta[c]pyrrole hydrochloride](/img/structure/B2487131.png)
![Rac-methyl (3AR,6AS)-octahydrocyclopenta[B]pyrrole-3A-carboxylate](/img/structure/B2487132.png)
![N-(4-ethylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2487135.png)
![N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2487136.png)
![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2487138.png)

![2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2487141.png)
![2-{[6,8-dimethyl-2-(4-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-methylacetamide](/img/structure/B2487144.png)


